1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutane-1,4-diol

Catalog No.
S1527617
CAS No.
141854-25-3
M.F
C26H31NO3
M. Wt
405.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenyl...

CAS Number

141854-25-3

Product Name

1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutane-1,4-diol

IUPAC Name

1-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylbutane-1,4-diol

Molecular Formula

C26H31NO3

Molecular Weight

405.5 g/mol

InChI

InChI=1S/C26H31NO3/c1-27(2)18-20-30-24-15-13-23(14-16-24)26(29,22-11-7-4-8-12-22)25(17-19-28)21-9-5-3-6-10-21/h3-16,25,28-29H,17-20H2,1-2H3

InChI Key

CILUUGLLYLAHMG-UHFFFAOYSA-N

SMILES

CN(C)CCOC1=CC=C(C=C1)C(C2=CC=CC=C2)(C(CCO)C3=CC=CC=C3)O

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)C(C2=CC=CC=C2)(C(CCO)C3=CC=CC=C3)O

1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutane-1,4-diol is characterized by the molecular formula C26H31NO3 and a molecular weight of 389.53 g/mol . The structure features a butane backbone substituted with two phenyl groups and an ethoxy group containing a dimethylamino moiety. This unique arrangement contributes to its chemical properties and biological activities.

Typical for phenolic compounds and amines. Key reactions include:

  • Esterification: The hydroxyl groups can react with acids to form esters.
  • Alkylation: The dimethylamino group can participate in nucleophilic substitution reactions.
  • Reduction: The ketone or aldehyde functionalities can be reduced to alcohols.
  • Oxidation: The alcohol groups may be oxidized to ketones or aldehydes under appropriate conditions .

Research indicates that 1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutane-1,4-diol exhibits significant biological activity. Its structural components suggest potential interactions with biological targets:

  • Antioxidant Properties: The phenolic structure may confer antioxidant effects.
  • Anticancer Activity: Preliminary studies suggest potential efficacy against certain cancer cell lines.
  • Neuroprotective Effects: The dimethylamino group may enhance permeability across the blood-brain barrier, indicating possible neuroprotective applications .

Several synthesis methods have been explored for producing 1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutane-1,4-diol:

  • Stepwise Synthesis: Involves the formation of the butane core followed by the introduction of the dimethylaminoethoxy group through nucleophilic substitution.
  • One-Pot Reactions: Utilizing catalytic methods to combine all reactants in a single reaction vessel can streamline the process.
  • Resolution Techniques: Enantiomeric separation has been explored for obtaining specific stereoisomers that may exhibit enhanced biological activity .

The compound has potential applications in various domains:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting cancer or neurodegenerative diseases.
  • Research Tool: Used in studies investigating the mechanisms of action of similar compounds.
  • Chemical Probes: May serve as probes in biochemical assays to study cellular processes .

Interaction studies are crucial for understanding how 1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutane-1,4-diol interacts with biological systems. Key areas of focus include:

  • Protein Binding: Investigating how the compound binds to target proteins can reveal its mechanism of action.
  • Metabolic Pathways: Understanding how it is metabolized within biological systems helps predict its efficacy and safety.
  • Synergistic Effects: Studying interactions with other pharmacological agents to assess potential combination therapies .

Similar Compounds

Several compounds share structural or functional similarities with 1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutane-1,4-diol. A comparison highlights its uniqueness:

Compound NameMolecular FormulaNotable Features
1-Diphenylbutane-1,4-diolC18H20O2Lacks dimethylamino group; simpler structure
2-DimethylaminoethanolC4H11NOSmaller size; basic amine properties
4-DimethylaminophenolC8H11NOContains phenolic structure; lacking butane chain

The presence of both the dimethylamino and diphenylbutane moieties in 1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutane-1,4-diol distinguishes it from these similar compounds by enhancing its lipophilicity and potential bioactivity.

XLogP3

4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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